molecular formula C11H9NO2S2 B13843407 2-Methylsulfanyl-5-phenyl-1,3-thiazole-4-carboxylic acid

2-Methylsulfanyl-5-phenyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B13843407
M. Wt: 251.3 g/mol
InChI Key: PUBLRHMZMOTZHN-UHFFFAOYSA-N
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Description

2-Methylsulfanyl-5-phenyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylsulfanyl-5-phenyl-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with α-haloketones, followed by oxidation and subsequent functional group transformations . The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as iodine or other halogen sources .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact .

Mechanism of Action

The mechanism by which 2-Methylsulfanyl-5-phenyl-1,3-thiazole-4-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, it may act by interfering with DNA replication and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

  • 2-Phenyl-5-methyl-1,3-thiazole-4-carboxylic acid
  • 2-Methylsulfanyl-1,3-thiazole-4-carboxylic acid
  • 5-Phenyl-1,3-thiazole-4-carboxylic acid

Comparison: Compared to these similar compounds, 2-Methylsulfanyl-5-phenyl-1,3-thiazole-4-carboxylic acid is unique due to the presence of both a phenyl group and a methylsulfanyl group on the thiazole ring. This combination of substituents enhances its chemical reactivity and potential biological activity, making it a more versatile compound for various applications .

Properties

Molecular Formula

C11H9NO2S2

Molecular Weight

251.3 g/mol

IUPAC Name

2-methylsulfanyl-5-phenyl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C11H9NO2S2/c1-15-11-12-8(10(13)14)9(16-11)7-5-3-2-4-6-7/h2-6H,1H3,(H,13,14)

InChI Key

PUBLRHMZMOTZHN-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C(S1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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